1-(4-Methylphenyl)pent-4-en-1-one
Overview
Description
1-(4-Methylphenyl)pent-4-en-1-one is an organic compound characterized by a phenyl ring substituted with a methyl group at the para position and a pent-4-en-1-one chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)pent-4-en-1-one can be synthesized through several methods. One common approach involves the aldol condensation of 4-methylbenzaldehyde with pent-4-en-1-one under basic conditions. The reaction typically uses sodium hydroxide as a catalyst and ethanol as a solvent. The mixture is stirred at room temperature until the reaction is complete, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the pent-4-en-1-one chain to a single bond, yielding 1-(4-Methylphenyl)pentan-1-one.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitro groups using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: 1-(4-Methylphenyl)pentan-1-one.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-(4-Methylphenyl)pent-4-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 1-(4-Methylphenyl)pent-4-en-1-one exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Methylphenyl)pent-4-en-1-one can be compared with other similar compounds, such as:
1-(4-Methylphenyl)pent-4-yn-1-one: Similar structure but with a triple bond instead of a double bond in the pent-4-en-1-one chain.
1-(4-Methylphenyl)butan-1-one: Lacks the double bond in the pent-4-en-1-one chain.
1-(4-Methylphenyl)hex-4-en-1-one: Has an additional carbon in the chain compared to this compound.
Properties
IUPAC Name |
1-(4-methylphenyl)pent-4-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-3-4-5-12(13)11-8-6-10(2)7-9-11/h3,6-9H,1,4-5H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYAADXWZKXWGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90549852 | |
Record name | 1-(4-Methylphenyl)pent-4-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90549852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26954-31-4 | |
Record name | 1-(4-Methylphenyl)pent-4-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90549852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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